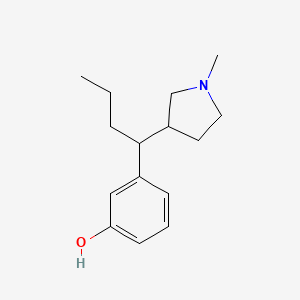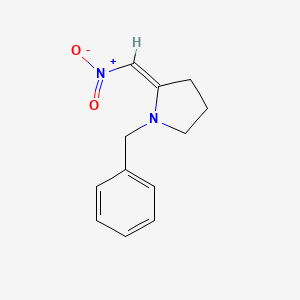
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. Barbituric acid and its derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.
Preparation Methods
The synthesis of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid typically involves the reaction of 1,3-dimethylurea with malonic acid derivatives under acidic conditions. The process can be divided into several steps:
Bromination: The starting material, diethyl ethylmalonate, undergoes bromination to introduce a bromine atom.
Alkylation: The brominated intermediate is then alkylated with 1-ethylpropyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid ring, followed by acidification to yield the final product
Chemical Reactions Analysis
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include strong acids, bases, and oxidizing agents
Scientific Research Applications
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .
Comparison with Similar Compounds
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used for its hypnotic effects. The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological profile and potency
Properties
CAS No. |
66941-00-2 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,5-dimethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-7(6-2)11(3)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
InChI Key |
UOYFVXJIGHQGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
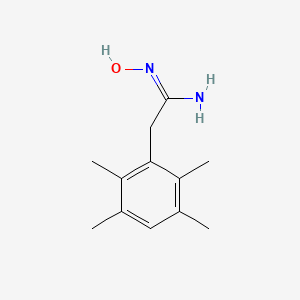
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
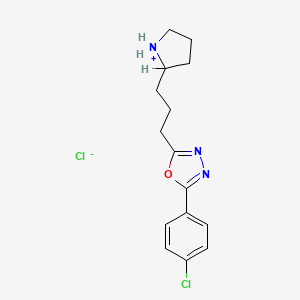
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
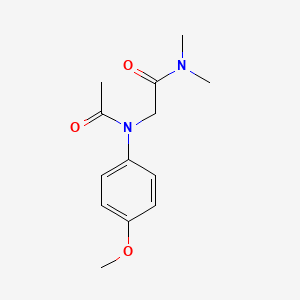
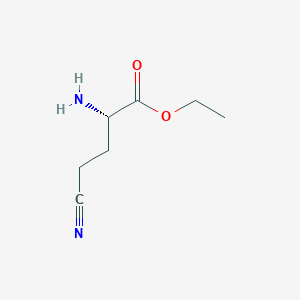
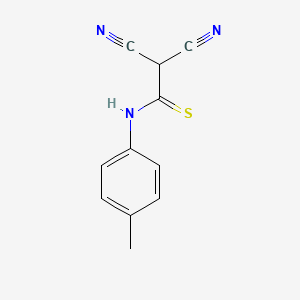
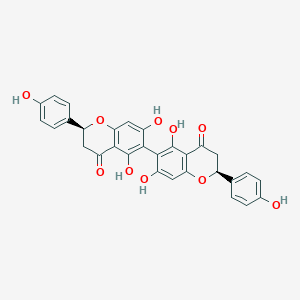
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

